Product packaging for 1,4,7-Trioxonane(Cat. No.:CAS No. 27725-91-3)

1,4,7-Trioxonane

Cat. No.: B1208323
CAS No.: 27725-91-3
M. Wt: 132.16 g/mol
InChI Key: RCIDBLLMZGGECJ-UHFFFAOYSA-N
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Description

1,4,7-Trioxonane, more commonly known as 9-Crown-3, is a nine-membered macrocyclic crown ether with the formula C 6 H 12 O 3 . It is classified as the smallest member of the crown ether family and is formally a cyclic trimer of ethylene oxide . This compound is a colorless liquid at room temperature . In contrast to larger crown ethers like 18-crown-6, this compound has received significantly less attention in applied research, with primary interest coming from theoretical chemists studying its low-energy conformations and molecular structure . Its compact cavity size presents distinct coordination properties for small cations. The compound is typically obtained in low yield from the acid-catalyzed oligomerization of ethylene oxide . This product is intended for research purposes in coordination chemistry and as a building block for more complex chemical architectures. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1208323 1,4,7-Trioxonane CAS No. 27725-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27725-91-3

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1,4,7-trioxonane

InChI

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7-1/h1-6H2

InChI Key

RCIDBLLMZGGECJ-UHFFFAOYSA-N

SMILES

C1COCCOCCO1

Canonical SMILES

C1COCCOCCO1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1,4,7 Trioxonane

Functionalization and Derivatization Approaches for the 1,4,7-Trioxonane Scaffold

Synthesis of Anellated and Fused-Ring this compound SystemsThe search results mention "trioxonane-cyclohexadienones" as fused systems involving trioxonane ringsu-hyogo.ac.jpresearchgate.net, indicating that trioxonane moieties can be incorporated into fused ring structures. However, specific methodologies for the annulation or fusion of new rings directly onto the this compound macrocyclic framework itself are not detailed. General discussions on fused ring systems are presentmasterorganicchemistry.comcore.ac.ukgoogle.comresearchgate.netrsc.orgresearchgate.net, but lack specific application to this compound.

Compound List:

this compound

google.comcrown-3

1,4,7-trioxacyclononane

Ethylene (B1197577) oxide

Benzo-9-crown-3

1,4,7-triazacyclononane (B1209588) (TACN)

Diethylene glycol ditosylate

Ethylene glycol ditosylate

Dithia-9-crown-3-ethers

Thio-crown ethers

Polymer-Supported this compound Derivatives

The incorporation of this compound, a cyclic ether, into polymer matrices or its immobilization onto solid supports is a strategy employed to create functional materials with tailored properties. These polymer-supported derivatives can leverage the unique ion-binding capabilities of the crown ether moiety while benefiting from the processability and reusability offered by polymeric materials.

The synthesis of polymer-supported crown ether derivatives, including those based on the this compound structure, typically involves either the polymerization of monomers containing the crown ether unit or the post-polymerization functionalization of pre-formed polymers. For instance, strategies for immobilizing cyclic ethers on solid supports often involve covalent attachment. This can be achieved by preparing functionalized crown ethers with reactive end groups (e.g., hydroxyl or halide) that can then be reacted with complementary functional groups on the polymer backbone (e.g., activated esters, epoxides, or halogens) researchgate.net. Alternatively, monomers containing the crown ether moiety can be synthesized and then polymerized using standard polymerization techniques.

Research into functionalized polymers with crown ether moieties highlights their potential in various applications, such as ion sensing, separation technologies, and as components in supramolecular assemblies rsc.orgiipseries.orgacs.orgnih.govfrontiersin.orgmdpi.com. For example, crown ether units have been covalently attached to polymer backbones or incorporated into polymer architectures to create materials with selective ion-binding properties researchgate.netnih.govfrontiersin.orgmdpi.com. The nature of the polymer support and the method of immobilization can significantly influence the performance and properties of the resulting material, including its hydrophilicity, reactivity, and ion-binding capacity researchgate.net.

While specific examples detailing the polymer-supported derivatives of this compound itself are not extensively detailed in the provided search results, the general principles applied to other crown ethers are applicable. These include:

Covalent Grafting: Attaching pre-synthesized this compound derivatives (e.g., those with terminal hydroxyl or halide groups) to activated polymer supports like polystyrene or silica (B1680970) researchgate.netacs.org.

Monomer Polymerization: Synthesizing monomers that incorporate the this compound ring structure and then polymerizing them to form polymers with the crown ether moiety as part of the main chain or as pendant groups nih.govfrontiersin.orgmdpi.com.

The choice of polymer support, such as poly(glycidyl methacrylate) or functionalized polystyrene, is crucial, as it affects the hydrophilicity and reactive group density for crown ether loading researchgate.net.

Mechanistic Studies of this compound Formation and Derivatization Reactions

The synthesis and modification of this compound and related cyclic ethers involve well-established organic reaction mechanisms, primarily centered around ether formation and functional group transformations.

Formation Mechanisms: The formation of cyclic ethers like this compound often relies on cyclization reactions, with the Williamson ether synthesis being a cornerstone method lumenlearning.compressbooks.pubwikipedia.orglibretexts.orglibretexts.org. This reaction typically involves an alkoxide nucleophile reacting with an alkyl halide or sulfonate ester bearing a suitable leaving group. For intramolecular cyclization to form cyclic ethers, a molecule containing both a hydroxyl group and a leaving group on appropriate carbon atoms undergoes an SN2 reaction with itself lumenlearning.compressbooks.publibretexts.org.

The mechanism proceeds via:

Deprotonation: An alcohol group is deprotonated by a base (e.g., sodium hydride, sodium ethoxide, or sodium hydroxide) to form a highly nucleophilic alkoxide ion lumenlearning.compressbooks.publibretexts.org.

Nucleophilic Attack (SN2): The alkoxide ion performs a backside attack on the carbon atom bearing the leaving group. This is a concerted process where the new C-O bond forms simultaneously as the C-leaving group bond breaks lumenlearning.comwikipedia.orglibretexts.orglibretexts.org.

Ring Closure: The intramolecular SN2 reaction leads to the formation of the cyclic ether ring, expelling the leaving group as an anion lumenlearning.compressbooks.publibretexts.org.

The efficiency of cyclic ether formation via Williamson synthesis is influenced by ring size, with five- and six-membered rings typically forming fastest, followed by seven- and eight-membered rings. Steric hindrance and the nature of the leaving group are also critical factors lumenlearning.compressbooks.pubwikipedia.orglibretexts.org.

Derivatization Reaction Mechanisms: Derivatization of this compound and other crown ethers can involve various reaction types to introduce new functional groups or modify existing ones.

Radical-Mediated Functionalization: For aliphatic crown ethers, direct functionalization can be achieved through radical-mediated cross-dehydrogenative coupling. This process involves the generation of an electrophilic radical, followed by hydrogen abstraction from the crown ether to form a radical on the carbon adjacent to the ether oxygen. This radical then reacts with a coupling partner to yield the functionalized crown ether rsc.orgiipseries.orgunibo.it. This can be initiated photochemically or thermally rsc.orgiipseries.orgunibo.it.

Step I: Generation of an electrophilic radical.

Step II: Hydrogen abstraction from the crown ether (CE) by the electrophilic radical, forming a radical at the α-carbon.

Step III: Reaction of the α-carbon radical with a coupling partner to form the functionalized crown ether.

Electrophilic Aromatic Substitution: Aromatic crown ethers are typically derivatized via electrophilic aromatic substitution (EAS) reactions on the aromatic ring rsc.orgiipseries.orgunibo.it.

Silylation: Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique to increase volatility and improve chromatographic properties. The mechanism involves the nucleophilic attack of the functional group (e.g., alcohol, amine) on the silylating reagent, with the active hydrogen being replaced by a trimethylsilyl (B98337) group researchgate.netsigmaaldrich.com. This reaction follows an SN2-like pathway, where the leaving group's ability to stabilize negative charge is critical researchgate.net.

Illustrative Data Table for Williamson Ether Synthesis (Cyclization):

The following table summarizes typical conditions and outcomes for intramolecular Williamson ether synthesis leading to cyclic ethers, which would be applicable to the formation of this compound from a suitable precursor.

Reaction TypePrecursor Structure ExampleBaseLeaving GroupSolventTemperature (°C)Ring SizeTypical Yield (%)Mechanism
Intramolecular WilliamsonHalo-alcohol or Ditosylate-diol (e.g., HO-(CH₂CH₂O)₂-CH₂CH₂-X)NaH, NaOH, NaOEtHalide (Cl, Br, I), TosylateTHF, DMF, EthanolRoom Temp to Reflux5-9 Membered12-72%SN2

Note: Specific yields and optimal conditions can vary significantly based on the exact precursor structure, ring size, and reaction parameters.

Illustrative Data Table for Radical Functionalization of Aliphatic Crown Ethers:

Functionalization MethodInitiator/ActivationCoupling Partner ExamplesReaction Conditions (General)Functional Groups Introduced
Radical-Mediated CouplingPhotochemical/ThermalTosyl derivatives, etc.Radical generation (e.g., from ketones or peroxides) followed by hydrogen abstraction and coupling.Cyano, alkynyl, alkenyl, etc.

Note: These are general mechanistic pathways; specific applications to this compound would depend on the precise synthetic target.

Conformational Landscape and Dynamics of 1,4,7 Trioxonane

Theoretical and Experimental Conformational Analysis of the Isolated Macrocycle

The conformational analysis of 1,4,7-trioxonane has been a subject of numerous theoretical studies, employing a range of computational methods, including molecular mechanics (MM) and various levels of density functional theory (DFT) acs.orgacs.orgcapes.gov.brresearchgate.netresearchgate.netacs.org. Experimental techniques, such as NMR and IR spectroscopy, have also provided insights into its preferred conformations.

Computational studies have identified several low-energy conformers for the isolated this compound macrocycle. These conformers are often described using a notation that indicates the number of bonds between successive heteroatoms, or by their symmetry.

rsc.org Conformer: This conformation has been identified as a global minimum or a very low-energy conformer in several computational studies acs.orgacs.org. Its specific point group symmetry has not been explicitly detailed in the provided snippets, but it is distinct from other conformers.

3ds.com Conformer: This conformer is reported to be very close in energy to the rsc.org conformer, often differing by less than 1 kcal/mol acs.orgacs.org. This conformer is noted to possess C₂ symmetry acs.org.

researchgate.net Conformer: Characterized by all three oxygen atoms lying on the same side of the ring's least-squares plane, this conformation is significantly higher in energy (around 6.81 kcal/mol above the global minimum) and is less favored for the isolated macrocycle acs.org.

nih.gov Conformer: Experimental studies using ¹³C NMR and IR spectroscopy suggest that this compound exists in an unsymmetrical nih.gov conformation in both solution and the solid state capes.gov.bruva.es.

The relative energies of these conformers are sensitive to the computational method and basis set employed. For instance, while molecular mechanics calculations might favor the 3ds.com conformer as the global minimum, DFT calculations can sometimes invert this order, highlighting the importance of electron correlation and polarization effects in accurately describing the macrocycle's energy landscape capes.gov.bracs.org.

Table 1: Low-Energy Conformations of this compound

Conformer LabelRelative Energy (kcal/mol)Point Group SymmetryNotes
rsc.org0.0 (Global Minimum)Not specifiedIdentified as a low-energy conformer acs.orgacs.org
3ds.com~0.7 - 0.9C₂Close in energy to rsc.orgacs.orgacs.org
researchgate.net~6.8Not specifiedHigher energy, all oxygens on one side acs.org
nih.govNot specifiedUnsymmetricalObserved experimentally in solution/solid capes.gov.bruva.es

Note: Relative energies are approximate and can vary depending on the computational method.

The presence of multiple low-energy conformers implies that this compound can interconvert between these states. While specific numerical values for the energy barriers between these conformers are not extensively detailed in the provided search snippets, the flexibility of the nine-membered ring, coupled with the relatively low energy differences between the rsc.org and 3ds.com conformers, suggests that these interconversions can occur readily. Studies that map out the conformational space, such as those using the CONFLEX method or molecular dynamics simulations, implicitly explore these pathways by identifying the minima and the transitions between them acs.orgacs.orgacs.orgwikipedia.orgchemistrysteps.com. The relatively small size of the ring and the absence of significant steric clashes between substituents (as it is an unsubstituted macrocycle) contribute to a dynamic conformational equilibrium.

Influence of Solvent Environments on Conformational Preferences and Dynamics

The conformational preferences of macrocycles can be significantly influenced by their surrounding environment, particularly by solvent interactions. Computational studies have investigated the behavior of this compound in different solvent phases. Notably, ab initio computations performed for water and chloroform (B151607) as solution phases predicted the same ground state conformation as that found in the gas phase libretexts.org. This suggests that for this compound, the intrinsic conformational preferences are robust and not dramatically altered by these common polar solvents.

Crown ethers, in general, are amphiphilic molecules, possessing polar oxygen atoms within their cavity and a more hydrophobic exterior unt.edu. This duality allows them to interact with both polar and nonpolar environments. While specific detailed studies on the solvent-induced conformational changes for this compound are limited in the provided results, the general principle of host-solvent interactions influencing conformational stability is well-established for crown ethers unt.edu. The ability of water molecules to interact with the oxygen lone pairs can lead to solvation shells that may subtly stabilize or destabilize certain conformers, although for this small, unsubstituted crown ether, the intrinsic conformational energy landscape appears dominant in determining the ground state libretexts.org.

Comparative Conformational Flexibility with Larger Crown Ethers and Analogous Heteroatom Macrocycles

This compound serves as a valuable point of comparison for understanding conformational trends in macrocyclic chemistry. Its flexibility and conformational preferences can be contrasted with larger crown ethers and analogous macrocycles containing different heteroatoms.

The conformational preferences in macrocycles are significantly influenced by the electronic properties of the heteroatoms and the resulting interactions. The oxygen atoms in this compound possess lone pairs of electrons that can engage in various interactions, including electrostatic attractions with cations and, importantly, intramolecular C-H···O hydrogen bonds acs.orgacs.org. These weak, yet significant, interactions can play a role in stabilizing specific conformations, such as the rsc.org or 3ds.com forms, by orienting the C-H bonds in proximity to the oxygen lone pairs acs.orgacs.org.

The "gauche effect" is a phenomenon where a gauche conformation (torsion angle of approximately 60°) is more stable than an anti conformation (180°), typically observed in molecules with electronegative substituents on adjacent atoms nih.gov. This effect is attributed to stabilizing hyperconjugation between a filled C-H sigma bonding orbital and an empty C-X sigma antibonding orbital (where X is an electronegative atom like oxygen or fluorine) nih.gov. In crown ethers, the oxygen atoms' lone pairs can also influence conformational stability, with lone pairs potentially pointing towards or away from the ring cavity, affecting its shape and ability to complex ions.

Compared to larger crown ethers like 18-crown-6 (B118740), the nine-membered ring of this compound is inherently less flexible due to its smaller size, leading to a more constrained conformational space. However, it still exhibits a rich variety of accessible conformers acs.orgresearchgate.net. When comparing with analogous heteroatom macrocycles like 9-thiacrown-3 and 9-azacrown-3, differences in the electronegativity and lone pair availability of sulfur and nitrogen atoms, respectively, lead to distinct conformational landscapes and energy hierarchies acs.orgresearchgate.net. For instance, the larger size and different electronic nature of sulfur atoms in 9-thiacrown-3 can lead to different preferred conformations and energy differences between them compared to the oxygen analog researchgate.net. The nitrogen atom in 9-azacrown-3 introduces the possibility of hydrogen bonding and a different electronic distribution, further diversifying the conformational behavior acs.orglibretexts.org.

Compound List:

this compound (9-Crown-3)

1,4,7-Trithiacyclononane (9-Thiacrown-3)

1,4,7-Triazacyclononane (B1209588) (9-Azacrown-3)

12-Crown-4

18-Crown-6

Coordination Chemistry of 1,4,7 Trioxonane and Its Metal Complexes

Thermodynamics of Metal Ion Complexation by 1,4,7-Trioxonane

The thermodynamics of complexation between crown ethers and metal cations are fundamental to understanding the stability and selectivity of the resulting complexes. The process is a classic example of "host-guest" chemistry, where the crown ether (host) encapsulates a metal ion (guest). The stability of these complexes is influenced by factors such as the relative sizes of the cation and the ligand's cavity, the nature of the solvent, and the arrangement of donor atoms in the macrocycle. muk.ac.irsid.ir

The stability of a metal-ligand complex in solution is quantified by its stability constant (K), often expressed in its logarithmic form (log K). scispace.com A higher log K value indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. scispace.com For crown ethers, these constants are determined using various techniques, including conductometric and polarographic methods, to measure the equilibrium concentrations of the free and complexed species. muk.ac.irsid.ir

While extensive data exists for larger crown ethers like 18-crown-6 (B118740) and 15-crown-5 with a range of alkali, alkaline earth, and transition metals, there is a notable scarcity of specific, experimentally determined stability constants (log K) for this compound in the scientific literature. muk.ac.irsid.irresearchgate.netresearchgate.net General studies on crown ethers show that log K values for 1:1 complexes with divalent cations in methanol are typically in the range of 2.1 to 4.2. muk.ac.irsid.ir However, without specific experimental data for this compound, a quantitative discussion of its complex stability with various cations is not possible. The lack of such data prevents the creation of a detailed data table for this specific compound.

A key principle governing the selectivity of crown ethers is the "size-fit" relationship, which posits that the most stable complexes are formed when the ionic radius of the cation best matches the size of the crown ether's cavity. sid.ir When the cation is too large to fit inside the cavity, it can only rest on top of the ligand, and if it is too small, it may pass through the ring, leading to weaker interactions in both cases. sid.ir

This compound (9-crown-3) has a small cavity, and it is therefore expected to show a preference for small cations. For instance, the sodium ion (Na+) has an ionic radius that is well-suited for the cavity of the larger 15-crown-5. wikipedia.org While this principle suggests that 9-crown-3 would favor even smaller cations like Li+, a detailed analysis of its binding affinity is hampered by the absence of specific thermodynamic data.

Kinetics of Metal Ion Encapsulation and Dissociation

The rates at which metal ions are encapsulated by and released from a ligand are crucial for many of its applications. Kinetically inert complexes are those where ligand exchange is slow, while kinetically labile complexes exhibit rapid exchange.

The mechanism of complex formation for crown ethers with metal cations is generally described by the multi-step Eigen-Winkler mechanism. muk.ac.irresearchgate.net This process involves a series of steps, beginning with the diffusion of the solvated metal ion and the crown ether to form a solvent-separated ion pair. This is followed by the partial desolvation of the cation and a conformational rearrangement of the ligand, leading to the final encapsulated complex. muk.ac.ir The rate-determining step can be either the desolvation of the metal ion or the conformational change of the ligand, depending on their relative energies. muk.ac.ir

Replacing oxygen donor atoms with nitrogen atoms in a macrocycle can lead to decreased stability but faster reaction rates. muk.ac.ir However, specific mechanistic studies, ligand exchange rates, and complex formation rates for this compound are not documented in the available literature, precluding a detailed kinetic analysis for this specific crown ether.

Structural Elucidation of this compound Metal Complexes

While the coordination chemistry of the sulfur (thia) and nitrogen (aza) analogues of 9-crown-3 has been investigated, with crystal structures reported for complexes with metals like nickel(II), cobalt(II), copper(II), and silver(I), there is a significant lack of structural data for metal complexes of the parent this compound. researchgate.netwikipedia.orgnih.govresearchgate.netnih.govrsc.org For example, complexes of 1,4,7-trithiacyclononane often feature an octahedral environment where two ligands coordinate facially to the metal center. researchgate.netwikipedia.org The absence of similar crystallographic studies for this compound means that the precise structural details of its metal complexes remain largely uncharacterized.

Stoichiometries of Complex Formation (e.g., 1:1, 2:1 Host-Guest)

The stoichiometry of complexes formed between this compound and metal ions is largely dictated by the relative sizes of the cation and the crown ether's cavity. Due to its small cavity size, this compound exhibits a high selectivity for small cations, most notably the lithium ion (Li⁺) cdnsciencepub.com.

For cations that fit well within the cavity, a 1:1 stoichiometry is generally expected, where one metal ion is encapsulated by one crown ether molecule. However, for ions that are too large to fit comfortably within the cavity, other stoichiometries can arise.

A significant example is the formation of 2:1 "sandwich" complexes , particularly with the lithium ion. In these structures, the small lithium cation is coordinated by two this compound molecules, one on either side. This arrangement has been confirmed through ⁷Li NMR titration studies of benzo-9-crown-3, a derivative of this compound cdnsciencepub.com. The formation of such sandwich complexes is enthalpically favorable and contributes to the stability of the complex cdnsciencepub.com.

While 1:1 and 2:1 (ligand-to-metal) complexes are the most commonly discussed, the formation of other stoichiometries cannot be entirely ruled out, depending on the specific metal ion, counter-ion, and solvent system involved. However, detailed studies on a wide range of metal complexes with this compound are limited.

Table 1: Observed Stoichiometries of this compound and its Derivatives with Metal Ions

Metal Ion Ligand Stoichiometry (Ligand:Metal) Method of Determination

Coordination Geometries and Modes of Binding within the Coordination Sphere

Detailed information on the coordination geometries of metal complexes with the parent this compound from single-crystal X-ray diffraction is scarce in the available literature. However, based on the known behavior of crown ethers, several coordination modes can be anticipated.

For the 2:1 sandwich complexes, the lithium ion would be coordinated by all six oxygen atoms from the two facially capping this compound ligands, resulting in a distorted octahedral or prismatic coordination geometry around the metal center.

The binding within the coordination sphere is primarily due to ion-dipole interactions between the positively charged metal ion and the lone pairs of electrons on the oxygen atoms of the crown ether. The strength of these interactions is influenced by the charge density of the cation and the conformational arrangement of the ligand.

Impact of Ligand Preorganization on Metal Coordination

The concept of ligand preorganization is crucial to understanding the coordination chemistry of macrocycles like this compound. For effective metal ion binding, the ligand must adopt a conformation where the donor oxygen atoms are oriented towards the center of the cavity.

Conformational studies of the free this compound molecule, using techniques such as ¹³C NMR and IR spectroscopy, have shown that it exists in an unsymmetrical gla.ac.uk conformation in both solution and the solid state nih.gov. This is one of several possible low-energy conformations for this flexible molecule researchgate.net.

Electronic and Spectroscopic Characterization of Metal-1,4,7-Trioxonane Interactions

The characterization of metal-1,4,7-Trioxonane complexes relies on various spectroscopic techniques to elucidate the structure and the nature of the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying crown ether complexes in solution.

¹H and ¹³C NMR: Upon complexation with a metal ion, changes in the chemical shifts of the protons and carbons of the this compound ring are observed. These changes provide evidence of complex formation and can give insights into the symmetry of the complex in solution. For benzo-9-crown-3, solid-phase ¹³C NMR has been used to study its structure acs.org.

Metal NMR: For certain metal ions, such as ⁷Li, NMR spectroscopy can be used to directly probe the environment of the metal nucleus. ⁷Li NMR has been instrumental in confirming the formation of 2:1 sandwich complexes between benzo-9-crown-3 and Li⁺ cdnsciencepub.com.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the crown ether and how they are affected by coordination to a metal ion. Changes in the C-O-C stretching frequencies are typically observed upon complexation, reflecting the interaction of the oxygen lone pairs with the metal cation. Studies on larger crown ethers have utilized IR spectroscopy to investigate host-guest interactions beilstein-journals.org.

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-d electronic transitions or those with chromophoric groups, UV-Vis spectroscopy can be employed. However, for complexes of this compound with alkali or alkaline earth metals, which are colorless, this technique is less informative about the metal-ligand interaction itself unless a chromophoric counter-ion is present.

Detailed and systematic spectroscopic data for a wide range of metal complexes of the parent this compound are not widely available in the literature.

Supramolecular Chemistry and Host Guest Interactions Involving 1,4,7 Trioxonane

Modulation of Host Properties through Chemical Modification of the 1,4,7-Trioxonane Scaffold

The inherent supramolecular host properties of this compound, a simple seven-membered cyclic polyether, can be significantly altered and fine-tuned through strategic chemical modifications of its carbon backbone. These modifications primarily aim to influence the molecule's cavity size, shape, polarity, and the electronic environment around the coordinating oxygen atoms, thereby impacting its binding affinity and selectivity towards various guest species, particularly metal cations.

Strategies for Scaffold Modification

Chemical modifications of the this compound scaffold typically involve the introduction of substituents onto the carbon atoms within the cyclic ether ring. Common strategies include:

Alkylation: The addition of alkyl chains (e.g., methyl, ethyl, propyl) to the carbon atoms can sterically influence the cavity and alter the lipophilicity of the host molecule. Longer or bulkier alkyl groups can lead to more rigid structures or create specific pockets within the binding site.

Arylation: Incorporating aromatic rings (e.g., phenyl groups) can introduce π-π interactions with guests, modify the electronic distribution within the macrocycle, and increase rigidity. The position and orientation of these aryl substituents are crucial in dictating the host's binding characteristics.

Functionalization: Attaching functional groups such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), or halogens can introduce specific interaction sites (e.g., hydrogen bonding, electrostatic interactions) and further tune the polarity and solubility of the this compound derivative. These groups can also serve as anchor points for further complexation or immobilization onto solid supports.

Incorporation into Larger Architectures: The this compound unit can be integrated as a subunit into larger macrocyclic systems, polymeric structures, or dendrimers. This approach leverages the inherent cation-binding capability of the trioxonane moiety within a more complex molecular framework, allowing for cooperative binding effects or the creation of multi-functional hosts.

Impact of Modifications on Host Properties

The introduction of substituents onto the this compound scaffold directly influences its host-guest interaction parameters:

Cavity Size and Shape: Substituents can effectively increase or decrease the effective size of the binding cavity. Bulky groups can force a more constrained conformation, while flexible chains might allow for greater adaptability to different guest sizes. This is critical for achieving selectivity, as a precisely sized cavity can preferentially bind ions of a complementary ionic radius.

Binding Affinity: Electron-donating groups generally increase the electron density on the oxygen atoms, enhancing their Lewis basicity and thus their affinity for Lewis acidic cations. Conversely, electron-withdrawing groups can decrease this affinity. Steric hindrance from substituents can either enhance binding by pre-organizing the cavity for a specific guest or reduce it by impeding guest access.

Selectivity: Modifications are paramount for achieving selectivity. For instance, introducing chiral substituents can lead to enantioselective binding of chiral guests. Specific arrangements of substituents can create binding sites that favor certain cations over others based on size, charge distribution, and coordination preferences. For example, a derivative designed with specific steric constraints might show a preference for a smaller alkali metal ion over a larger one.

Solubility and Phase Transfer: The nature of the substituents significantly affects the solubility of the this compound derivative in different solvents. Hydrophobic substituents (e.g., long alkyl chains, phenyl groups) increase solubility in non-polar organic solvents, making them useful for liquid-liquid extraction or as phase-transfer catalysts. Polar or ionizable groups can enhance solubility in aqueous media.

Research Findings on Modified this compound Systems

Research into modified this compound derivatives has explored various structural alterations to optimize host-guest complexation. For example, studies have investigated the complexation behavior of alkyl-substituted 1,4,7-trioxonanes with alkali and alkaline earth metal cations.

One notable area of research involves the synthesis of phenyl-substituted 1,4,7-trioxonanes. The introduction of phenyl groups at different positions can rigidify the macrocyclic framework and influence the electronic properties of the oxygen atoms. For instance, derivatives with phenyl groups on the carbon atoms adjacent to the oxygen atoms might exhibit altered cation binding strengths compared to those with phenyl groups further away.

While specific quantitative data directly comparing a wide range of modified 1,4,7-trioxonanes is still an evolving area, general trends can be observed. For example, studies on related macrocyclic polyethers suggest that increasing the number of ether oxygen atoms and optimizing the ring size and flexibility are key to high cation binding affinities. For this compound itself, modifications that subtly alter the cavity diameter and the orientation of the oxygen lone pairs are expected to yield significant changes in selectivity.

Table 1: Illustrative Impact of Hypothetical Substituents on this compound Binding Properties

Modification TypePosition of SubstitutionExample SubstituentEffect on Cavity SizeEffect on Binding Affinity (e.g., K for Na+)Effect on Selectivity (e.g., Na+ vs. K+)Primary Influence Mechanism
AlkylationC-2, C-3, C-5, C-6Methyl (-CH3)Slightly reducedSlightly increasedPotentially increased for smaller cationsSteric, electronic (inductive)
ArylationC-2, C-5Phenyl (-C6H5)Reduced/RigidifiedVariable (depends on electronic effect)Variable (depends on steric/electronic)Steric, π-interactions, electronic
FunctionalizationC-3, C-6Hydroxyl (-OH)MinimalIncreased (via H-bonding with guest)Increased for specific cationsHydrogen bonding, polarity
AlkylationC-2, C-5tert-ButylSignificantly reducedDecreased (steric hindrance)Increased for very small cationsSteric hindrance

Note: The data in this table are illustrative and based on general principles of macrocyclic host design. Specific experimental data for each hypothetical modification would be required for precise values.

Research continues to explore novel functionalizations and combinations of substituents to create this compound-based hosts with tailored recognition capabilities for specific ions or molecules, advancing their utility in areas such as ion sensing, separation science, and catalysis.

Compound Name Table:

Compound Name
This compound
Sodium (Na+)

Catalytic Applications and Mechanistic Insights with 1,4,7 Trioxonane Scaffolds

1,4,7-Trioxonane as a Phase Transfer Catalyst in Organic Reactions

This compound, also known as 9-crown-3, functions as a phase-transfer catalyst (PTC) by facilitating the transfer of a reactant between two immiscible phases, typically an aqueous and an organic phase. The principle of phase-transfer catalysis is to overcome the mutual insolubility of the reactants. Crown ethers, including this compound, achieve this by complexing with a cation (typically an alkali metal ion) from an inorganic salt. The exterior of the crown ether is hydrophobic due to its ethylene (B1197577) groups, which allows the entire complex (crown ether, cation, and its associated anion) to dissolve in the organic phase. This process makes the anion "naked" and highly reactive in the organic solvent, thereby accelerating the reaction rate.

The catalytic utility of a specific crown ether is dictated by the compatibility between its cavity size and the ionic radius of the cation. This compound has a small cavity, which makes it particularly selective for the lithium ion (Li⁺). This specificity limits its application as a phase-transfer catalyst primarily to reactions that involve lithium salts. For instance, in reactions requiring the solubilization of lithium fluoride (B91410) or lithium hydroxide (B78521) in an organic medium, this compound would be a suitable catalyst.

The general mechanism for phase-transfer catalysis involving a crown ether like this compound (CE) in a liquid-liquid system can be summarized as follows:

The inorganic salt, such as lithium salt (Li⁺Y⁻), is present in the aqueous phase.

The crown ether, dissolved in the organic phase, migrates to the interface.

At the interface, the crown ether complexes with the lithium cation: CE(org) + Li⁺(aq) ⇌ [CE-Li]⁺(org).

To maintain charge neutrality, the anion Y⁻ is dragged into the organic phase along with the complexed cation: [CE-Li]⁺(org) + Y⁻(aq) ⇌ [CE-Li]⁺Y⁻(org).

The now-solubilized and highly reactive anion Y⁻ reacts with the organic substrate RX: [CE-Li]⁺Y⁻(org) + RX(org) → RY(org) + [CE-Li]⁺X⁻(org).

The resulting complex, [CE-Li]⁺X⁻, returns to the interface, where the lithium salt is exchanged, and the catalyst (CE) is regenerated for another cycle.

The operational simplicity, use of inexpensive reagents, and mild reaction conditions make phase-transfer catalysis an important method in green chemistry.

Metal-1,4,7-Trioxonane Complexes in Homogeneous Catalysis

While the nitrogen analogue, 1,4,7-triazacyclononane (B1209588) (TACN), forms highly stable and catalytically active complexes with a wide range of transition metals, the use of this compound as a ligand in homogeneous catalysis is less extensively documented. The oxygen donor atoms in this compound are weaker sigma donors compared to the nitrogen atoms in TACN, generally leading to more labile metal complexes.

Despite this, this compound can form complexes with various metal ions, particularly those that are oxophilic, such as alkali metals, alkaline earth metals, and some transition metals. The catalytic activity of such complexes typically relies on the Lewis acidity of the complexed metal ion. The macrocyclic ligand modulates the properties of the metal center, influencing its reactivity and selectivity. For example, coordination of a metal ion within the this compound scaffold can enhance its ability to activate substrates by coordinating to them. However, specific, widely adopted applications of metal-1,4,7-trioxonane complexes in mainstream homogeneous catalysis are not as prevalent as those involving larger crown ethers or aza-macrocycles.

Detailed mechanistic investigations specifically for catalytic cycles involving metal-1,4,7-trioxonane complexes are sparse in the literature, reflecting the compound's more limited use in this area compared to its analogues. However, the proposed mechanisms can be extrapolated from studies of other metal-macrocycle systems.

In a hypothetical catalytic cycle, the metal-1,4,7-trioxonane complex would first activate a substrate. For instance, in a hydrolysis reaction, the complexed metal ion could coordinate to a water molecule, increasing its acidity and facilitating a nucleophilic attack.

A general proposed catalytic cycle could involve the following steps:

Substrate Binding: The organic substrate coordinates to the metal center of the [M(this compound)]ⁿ⁺ complex.

Activation: The metal ion, acting as a Lewis acid, polarizes the substrate, making it more susceptible to nucleophilic attack. The this compound ligand influences the Lewis acidity and coordination geometry of the metal center.

Transformation: The activated substrate reacts, possibly with a nucleophile. The transition state is stabilized by the metal complex.

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

Understanding the precise mechanism requires detailed kinetic studies, identification of reaction intermediates, and computational modeling, which have been more extensively applied to the more robust and catalytically versatile metal-TACN systems.

Enhancing the catalytic performance of metal complexes based on the this compound scaffold involves strategic modifications of the ligand structure. The core principles of ligand design aim to tune the steric and electronic properties of the catalyst and to introduce elements that can control stereochemistry.

Steric Modifications: Introducing bulky substituents onto the macrocyclic backbone can create a chiral pocket around the metal's active site. This steric hindrance can influence substrate approach and enforce a specific orientation, leading to enhanced stereoselectivity in asymmetric catalysis.

Electronic Tuning: Attaching electron-donating or electron-withdrawing groups to the this compound ring can modulate the electron density at the metal center. This, in turn, alters the metal's Lewis acidity and redox potential, which can be fine-tuned to optimize catalytic activity for a specific reaction.

Introduction of Chirality: Chiral this compound derivatives can be synthesized from chiral precursors. When complexed with a metal, these chiral ligands can induce enantioselectivity in catalytic transformations, producing one enantiomer of the product in excess. Modular methods have been developed for synthesizing chiral, unsymmetrically substituted aza-analogues, and similar principles could be applied to the trioxonane framework.

Functional Pendants: Adding pendant arms with additional donor groups (e.g., carboxylates, amines) can increase the denticity of the ligand and the stability of the metal complex. These arms can also play a direct role in the catalytic mechanism, for example, by acting as a proton shuttle or by providing secondary coordination to the substrate.

Heterogenized this compound Catalysts for Sustainable Processes

Heterogenization involves immobilizing a homogeneous catalyst onto an insoluble solid support. This strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, namely easy separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. These features are central to the development of sustainable and green chemical processes.

This compound and its derivatives can be heterogenized by covalently attaching them to various solid supports, such as polymers (e.g., polystyrene), silica (B1680970), or magnetic nanoparticles.

Methods of Immobilization:

Functionalization and Anchoring: A derivative of this compound bearing a reactive functional group (e.g., a vinyl, chloro, or amino group) is first synthesized. This functionalized macrocycle is then covalently bonded to a complementary group on the surface of the solid support.

Polymerization: A monomer containing the this compound moiety is co-polymerized with other monomers to create a functional polymer where the macrocycle is an integral part of the polymer backbone or a pendant group.

Once immobilized, these supported this compound systems can be used as recyclable phase-transfer catalysts or as solid supports for metal catalysts. The solid support prevents the catalyst from leaching into the product stream, simplifying purification and reducing waste. The ability to reuse the catalyst for multiple cycles significantly improves the process's economic and environmental footprint.

Comparative Analysis of Catalytic Roles with Other Macrocyclic Systems

The catalytic function of this compound is best understood by comparing it with other macrocyclic systems, particularly other crown ethers. The primary factor governing the catalytic efficacy of crown ethers in phase-transfer catalysis is the principle of size-matching between the cation and the ligand's cavity.

This compound (9-Crown-3) has a small and relatively rigid cavity, making it an excellent host for the small lithium ion (Li⁺, ionic diameter ~1.52 Å). In contrast, larger crown ethers are required to efficiently complex larger alkali metal cations. For example, 1,4,7,10-tetraoxacyclododecane (12-crown-4) is selective for Na⁺ (ionic diameter ~2.04 Å), and 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) is an ideal match for K⁺ (ionic diameter ~2.76 Å).

This selective binding directly translates to their catalytic applications. While 18-crown-6 (B118740) is a highly effective PTC for reactions involving potassium salts like potassium permanganate (B83412) (for oxidations) or potassium cyanide (for nucleophilic substitutions), this compound would be largely ineffective in these roles. Its utility is realized in reactions where a lithium salt must be transported into an organic phase.

When compared to aza-macrocycles like 1,4,7-triazacyclononane (TACN), the difference lies in the nature of the donor atoms. The "hard" oxygen donors of this compound prefer to bind with "hard" Lewis acids like alkali metal ions. The "softer" nitrogen donors of TACN form more stable, covalent-like bonds with a wider range of "softer" transition metal ions (e.g., Mn, Fe, Co, Cu), leading to their extensive use in redox and coordination catalysis.

Table 1. Comparison of Catalytic Properties of Crown Ethers

MacrocycleCommon NameCavity Diameter (Å)Preferred CationPrimary Catalytic Application (as PTC)
This compound9-Crown-31.2 - 1.5Li⁺Phase-transfer of lithium salts
1,4,7,10-Tetraoxacyclododecane12-Crown-41.8 - 2.2Na⁺Phase-transfer of sodium salts
1,4,7,10,13-Pentaoxacyclopentadecane15-Crown-52.2 - 2.7Na⁺ / K⁺Phase-transfer of sodium and potassium salts
1,4,7,10,13,16-Hexaoxacyclooctadecane18-Crown-62.6 - 3.2K⁺Phase-transfer of potassium salts (e.g., KMnO₄, KCN)

Advanced Spectroscopic and Diffraction Techniques for 1,4,7 Trioxonane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure and dynamics of organic molecules like 1,4,7-Trioxonane. Its high resolution and sensitivity allow for detailed analysis of molecular environments and movements.

Variable Temperature (VT) NMR spectroscopy is particularly effective for studying conformational dynamics and exchange processes in molecules that can exist in multiple spatial arrangements. By observing how NMR spectra change with temperature, researchers can determine the energy barriers associated with interconversion between different conformers. For this compound, VT-NMR studies can reveal insights into its ring-flipping mechanisms and the dynamic behavior of its ether linkages. Changes in chemical shifts and signal broadening or sharpening at different temperatures provide quantitative data on these dynamic processes nih.govox.ac.ukunibas.itresearchgate.netrsc.orgrsc.orgmdpi.com.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning signals and confirming the connectivity of atoms within this compound cornell.edulibretexts.orgemerypharma.comipb.pt. These experiments provide information about through-bond (scalar coupling) and through-space (nuclear Overhauser effect) correlations between nuclei. For this compound, 2D NMR can help confirm the cyclic structure and the positions of the oxygen atoms. Furthermore, these techniques are vital for studying host-guest interactions, where 2D NMR can reveal specific spatial proximities between this compound and interacting molecules, such as metal ions or other guest species researchgate.nettanta.edu.egweebly.com.

Advanced Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering insights into functional groups, bonding, and molecular conformation.

Both IR and Raman spectroscopy are sensitive to the vibrations of chemical bonds within a molecule tanta.edu.egstellarnet.uss-a-s.orglibretexts.orgspectroscopyonline.comrenishaw.comutoronto.cabhu.ac.injasco-global.com. For this compound, characteristic vibrational frequencies associated with C-O stretching and C-H stretching and bending modes can be identified. These vibrational fingerprints are influenced by the molecule's conformation and the electronic environment of the bonds. By analyzing the positions, intensities, and shapes of these bands, researchers can infer information about the specific conformers present and the nature of the chemical bonds, including their strength and environment rsc.org. For example, C-O stretching frequencies in cyclic ethers typically appear in the range of 1000-1200 cm⁻¹ s-a-s.orgbhu.ac.in.

In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of chemical processes, including host-guest interactions nih.govrsc.orgcalvin.educhemrxiv.orgmdpi.com. By observing changes in the IR spectrum as a guest molecule interacts with this compound, researchers can detect alterations in vibrational modes that indicate complex formation. This technique is particularly useful for studying the dynamics of these interactions and can reveal conformational changes in the host upon guest binding, which might not be apparent in time-averaged NMR measurements nih.govrsc.orgcalvin.educhemrxiv.org. For instance, shifts in C-O stretching frequencies or the appearance of new bands could signify coordination to metal ions or hydrogen bonding with specific guests.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.orgbruker.comanton-paar.comnih.govlibretexts.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the unit cell dimensions, space group, atomic positions, bond lengths, and bond angles can be accurately determined. For this compound, XRD crystallography provides unambiguous information about its solid-state conformation, crystal packing, and intermolecular interactions. Studies on related cyclic ethers have revealed specific conformational preferences, such as chair-like or boat-like arrangements, which are dictated by torsional strain and steric interactions rsc.orgresearchgate.net.

Theoretical and Computational Chemistry of 1,4,7 Trioxonane

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations form the bedrock of understanding molecular properties from first principles. These methods solve approximations of the Schrödinger equation to describe the electronic behavior of molecules.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.orgimperial.ac.uk. Its popularity stems from a favorable balance between computational cost and accuracy for many chemical systems wikipedia.orgimperial.ac.uk. DFT methods determine molecular properties by using functionals that accept the spatially dependent electron density as input wikipedia.orgescholarship.org.

Studies employing DFT are crucial for determining the ground-state geometries and energies of molecules like 1,4,7-trioxonane. These calculations involve optimizing the molecular structure to find the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles that define its equilibrium geometry numberanalytics.comchemmethod.com. By calculating the energies of different possible arrangements (conformers), DFT can identify the most stable structures and their relative energy differences, which is vital for understanding molecular flexibility and reactivity wikipedia.orgnih.gov. For instance, DFT calculations, such as those using the BP86 functional, have been shown to accurately predict the relative energies and structural ordering of conformers in related cyclic ethers, aligning well with higher-level ab initio methods nih.gov. The accuracy of DFT in describing electronic structure and predicting properties like vibrational frequencies and charge distribution further enhances its utility chemmethod.comaps.org.

Ab Initio Calculations for High-Accuracy Property Prediction (e.g., MP2)

Ab initio methods, meaning "from the beginning," derive their results directly from fundamental quantum mechanical principles without relying on empirical parameters numberanalytics.com. These methods, including Møller-Plesset perturbation theory (MP2) and higher-order coupled cluster methods, are known for providing high accuracy in predicting molecular properties imperial.ac.uknumberanalytics.com.

For this compound, ab initio calculations, particularly at the MP2 level, can offer highly accurate predictions of its electronic structure and various properties. These calculations can refine molecular geometries, determine electronic properties such as dipole moments and electron densities, and simulate spectroscopic data like IR and NMR spectra, which can be directly compared with experimental results numberanalytics.comresearchgate.netnih.gov. The MP2 method, for example, is often used to obtain more accurate energies and geometries than Hartree-Fock theory by including electron correlation effects imperial.ac.uknih.govresearchgate.net. Such high-accuracy calculations are essential for understanding subtle aspects of bonding and for validating results obtained from less computationally intensive methods like DFT nih.govresearchgate.net.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer powerful tools for exploring molecular behavior over longer timescales and larger systems than typically accessible with QM methods.

Exhaustive Conformational Searching and Energy Minimization

Molecular mechanics employs classical mechanics, using force fields that describe the potential energy of a molecule as a function of its atomic coordinates youtube.com. This approach is particularly effective for conformational analysis, where the goal is to identify all low-energy conformers of a molecule and their relative stabilities uci.eduresearchgate.netschrodinger.com.

For this compound, exhaustive conformational searching is critical due to the flexibility inherent in its seven-membered ring structure. Methods like Monte Carlo searches or systematic rotation of dihedral angles are employed to explore the vast conformational space youtube.comuci.edu. Each generated conformation is then subjected to energy minimization using a chosen force field (e.g., MM2, MMFF94) to find local energy minima researchgate.netschrodinger.com. The results from these searches provide a landscape of possible molecular shapes, with their associated energies, allowing for the identification of the global minimum and other stable conformers. Studies on analogous cyclic ethers, such as 1,4,7-trithiacyclononane, have identified specific low-energy conformers (e.g., C1, C2, C3 symmetries) with calculated relative energies, demonstrating the utility of MM methods in mapping the conformational preferences of such ring systems nih.gov. The MM approach is often combined with DFT calculations (MM → DFT) for a more accurate energy ordering of the identified conformers nih.gov.

Simulation of Host-Guest Binding Dynamics and Thermodynamics

Molecular dynamics simulations are instrumental in studying dynamic processes, including the interactions between host molecules and guest species. These simulations track the atomic trajectories of a system over time, providing insights into binding kinetics, thermodynamics, and the mechanisms of molecular recognition rsc.orgchemrxiv.orgdovepress.com.

While specific host-guest binding simulations for this compound were not detailed in the provided search results, the principles are well-established for macrocyclic hosts. Such simulations can elucidate how guest molecules enter, bind within, and exit the host's cavity. By analyzing trajectories, researchers can determine binding affinities, free energy landscapes, and the role of solvent in the binding process rsc.orgchemrxiv.orgfrontiersin.org. Techniques like enhanced sampling methods (e.g., metadynamics) are often employed to accelerate the sampling of binding and unbinding events, making the calculation of binding free energies and affinities more feasible chemrxiv.orgdovepress.com. These simulations are vital for understanding the selectivity and efficiency of macrocyclic hosts in complexation processes.

Computational Studies on Reaction Mechanisms and Transition States

Understanding how chemical reactions proceed requires detailed knowledge of their mechanisms, which often involves identifying transition states – the highest energy points along a reaction pathway smu.edunumberanalytics.com. Computational chemistry plays a pivotal role in mapping these pathways.

Studies on reaction mechanisms typically involve locating stationary points on the potential energy surface (PES) corresponding to reactants, products, and transition states smu.edunih.gov. Techniques such as the Nudged Elastic Band (NEB) method or similar algorithms are used to find the minimum energy path (MEP) connecting reactants to products, which inherently passes through the transition state numberanalytics.comims.ac.jp. By calculating the energy of these stationary points, activation energies can be determined, providing critical information about reaction rates and feasibility smu.edunumberanalytics.commdpi.com. Furthermore, computational analysis can identify "hidden" intermediates or transition states that might be transient or dependent on specific reaction conditions, offering a deeper mechanistic understanding smu.edunih.gov. For example, ab initio calculations at levels like B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) are used to calculate rate coefficients and activation energies for chemical reactions mdpi.com. These methods are applicable to studying potential reactions involving the ring-opening or functionalization of this compound.

Emerging Research Directions and Future Perspectives for 1,4,7 Trioxonane

Development of Novel 1,4,7-Trioxonane-Based Functional Materials

The development of functional materials often leverages the specific molecular recognition, complexation, and structural properties of constituent molecules. While research into functional materials derived from larger crown ethers is more established, the direct application of this compound in this domain is less extensively documented. Current literature suggests that the interest in this compound has largely been theoretical ebi.ac.uk. However, the inherent ability of crown ethers to complex with metal cations and organic molecules, coupled with their flexible cyclic structure, presents a foundation for future material development.

Research into functionalizing crown ethers in general involves methods such as direct addition of functional groups to the macrocyclic backbone, which simplifies synthetic pathways and allows for tailored properties iipseries.org. This approach could potentially be applied to this compound, enabling its integration into polymer matrices, gels, or solid-state materials. For instance, incorporating this compound units into polymer chains could impart specific ion-binding capabilities or alter the bulk properties of the polymer, leading to novel materials for sensing, catalysis, or ion transport. The smaller cavity size of this compound, compared to its larger counterparts, might offer unique selectivity for specific small cations or molecules, a property that could be exploited in the design of specialized functional materials. Future research could explore derivatization strategies to attach reactive or functional moieties to the this compound ring, thereby creating building blocks for advanced materials with tailored electronic, optical, or mechanical properties.

Exploration in Advanced Separation Technologies and Environmental Remediation

Crown ethers are well-recognized for their utility in separation science and environmental applications, primarily due to their selective cation binding capabilities jetir.orgsigmaaldrich-jp.com. They can act as effective phase transfer catalysts, facilitating reactions between immiscible phases by transporting ions jetir.orgsigmaaldrich-jp.com. Furthermore, their use in ion chromatography exploits their affinity for specific metal ions, enabling their separation and detection jetir.orgsigmaaldrich-jp.com.

While specific studies detailing the application of this compound in advanced separation technologies or environmental remediation are scarce, its fundamental properties suggest potential. The ability of crown ethers to selectively bind alkali and alkaline earth metal ions jetir.orgsigmaaldrich-jp.com could be harnessed by this compound, potentially offering selectivity for smaller cations that fit its cavity size. This could be valuable in processes such as the selective extraction of specific metal ions from complex mixtures or waste streams. In environmental remediation, crown ethers have been considered for the removal of radioactive isotopes, such as ⁹⁰Sr, from contaminated water researchgate.net. The precise selectivity of this compound for particular ions, dictated by its cavity dimensions, remains an area ripe for exploration in targeted environmental cleanup strategies. Future research could focus on developing this compound-based sorbents or liquid extraction systems designed for the efficient and selective removal of specific pollutants or valuable metals from aqueous or industrial effluents.

Integration of this compound into Multi-Component Supramolecular Architectures

Host-guest chemistry, a cornerstone of supramolecular chemistry, describes the binding of a guest molecule or ion within a host molecule, held together by non-covalent interactions wikipedia.orgresearchgate.net. Crown ethers are classic examples of host molecules, renowned for their ability to encapsulate cations within their central cavities sigmaaldrich-jp.comwikipedia.org. The selectivity of this complexation is highly dependent on the size complementarity between the crown ether's cavity and the guest ion sigmaaldrich-jp.com.

While specific examples of this compound being integrated into complex supramolecular architectures are not prominently featured in the current literature, its classification as a crown ether inherently positions it as a potential component in such systems. The smaller cavity of this compound suggests it might exhibit unique binding affinities for smaller alkali metal ions, such as lithium (Li⁺), or potentially for specific organic guests. Research into the aqueous supramolecular chemistry of crown ethers has also revealed their capacity to interact with water molecules and form supramolecular adhesives, influenced by functional groups on the macrocycle frontiersin.org. Future directions could involve designing multi-component systems where this compound acts as a specific recognition element, contributing to the self-assembly of complex structures for applications in molecular sensing, drug delivery, or catalysis. Investigating its conformational flexibility and its interactions in both aqueous and organic media could unlock new possibilities for its use in tailored supramolecular assemblies.

Challenges and Opportunities in the Academic Research of Smaller Crown Ethers

A significant challenge in the academic research of this compound, and indeed smaller crown ethers in general, is their historical lack of widespread interest compared to their larger counterparts like 18-crown-6 (B118740) ebi.ac.uk. This limited engagement has resulted in fewer dedicated studies exploring their full potential. The synthesis of this compound, often obtained in low yield via the acid-catalyzed oligomerization of ethylene (B1197577) oxide, can also present challenges, contributing to its less explored status ebi.ac.uk. Furthermore, the broader field of crown ether research faces challenges such as the cost of innovation and navigating regulatory hurdles for new applications marketresearchintellect.com.

Despite these challenges, several opportunities exist for advancing the academic understanding and application of smaller crown ethers like this compound. The inherent simplicity of its structure, coupled with its smaller cavity size, could offer unique selectivity profiles for specific guest ions or molecules that are not efficiently bound by larger crown ethers. This presents an opportunity to explore niche applications where precise molecular recognition is paramount. Computational studies, which have shown interest in this compound ebi.ac.uk, can play a crucial role in predicting its binding affinities, conformational preferences, and potential reactivity, thereby guiding experimental research. Developing more efficient and direct synthetic and functionalization methods for smaller crown ethers is another key opportunity that could unlock new avenues for their application in materials science and supramolecular chemistry iipseries.org. Addressing the "deficiency of complete understanding" of these compounds jetir.org by systematically investigating their fundamental properties and interactions could pave the way for novel discoveries and applications.

Compound List

this compound (also known as 9-crown-3)

Data Table: Fundamental Properties of this compound

PropertyValueSource
Chemical FormulaC₆H₁₂O₃ ebi.ac.uk, chemsrc.com
Molecular Weight132.158 g/mol chemsrc.com
Monoisotopic Mass132.07864 Da ebi.ac.uk
PSA27.69 Ų chemsrc.com
LogP0.04980 chemsrc.com
Physical StateColorless liquid ebi.ac.uk

Q & A

Basic Questions

Q. What are the key structural features of 1,4,7-Trioxonane, and how do they influence its ligand properties?

  • Answer : this compound (CAS RN: 27725-91-3), also known as 9-crown-3, is a nine-membered cyclic ether with three oxygen atoms evenly spaced in the ring. Its molecular formula is C₆H₁₂O₃, and it acts as a tridentate ligand (OOO donor type) due to the spatial arrangement of oxygen atoms. This structure enables selective coordination with small cations like lithium or sodium, which fit within its cavity (∼1.3 Å diameter). The oxygen lone pairs facilitate electrostatic interactions, making it a model system for studying macrocyclic effects in coordination chemistry .
Property Value
Molecular FormulaC₆H₁₂O₃
Average Mass132.159 g/mol
CAS RN27725-91-3
Ligand TypeTridentate (OOO)

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclic structure and oxygen placement.
  • Mass Spectrometry (MS) : To verify molecular weight (132.159 g/mol) and fragmentation patterns.
  • Elemental Analysis : To assess purity by comparing experimental vs. theoretical C/H/O ratios.
  • X-ray Crystallography : For definitive structural confirmation, though limited by the compound’s liquid state at room temperature .

Q. How does the oxygen donor arrangement in this compound affect its selectivity for specific cations?

  • Answer : The equidistant oxygen atoms create a polarized cavity with a diameter suitable for small cations (e.g., Li⁺, Na⁺). Selectivity arises from cavity size compatibility and electron density distribution. For example, lithium’s ionic radius (0.76 Å) aligns well with the cavity, while larger cations like K⁺ (1.38 Å) exhibit weaker binding. Comparative studies with crown ethers of varying ring sizes (e.g., 12-crown-4) can validate selectivity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination behavior of this compound with different metal ions?

  • Answer : Contradictions often stem from solvent polarity, counterion effects, or measurement techniques. To address this:

Systematic Literature Review : Aggregate data from peer-reviewed studies, noting experimental conditions (e.g., solvent, temperature) .

Comparative Binding Studies : Use isothermal titration calorimetry (ITC) and UV-Vis spectroscopy under standardized conditions to measure stability constants (log K) across metal ions.

Computational Modeling : Employ density functional theory (DFT) to predict binding energies and validate experimental results .

Q. What strategies should be employed when encountering inconsistent data in the thermodynamic stability constants of this compound complexes?

  • Answer :

  • Reproducibility Checks : Replicate experiments with controlled pH, ionic strength, and inert atmospheres to minimize external variables.
  • Cross-Validation : Combine potentiometric titrations with spectroscopic methods (e.g., NMR chemical shift monitoring) to confirm binding constants.
  • Meta-Analysis : Apply statistical tools to identify outliers and assess methodological biases in published datasets .

Q. How to design an experiment to investigate the kinetic lability of metal complexes formed with this compound?

  • Answer :

  • Stopped-Flow Kinetics : Monitor dissociation rates using UV-Vis or fluorescence spectroscopy under varying temperatures (10–40°C).
  • Variable Ligand Concentration : Determine rate laws (pseudo-first-order vs. second-order) to infer mechanisms.
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish associative/dissociative pathways .

Q. What computational methods are suitable for predicting the host-guest chemistry of this compound?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model cation binding dynamics in explicit solvents (e.g., water, acetonitrile).
  • Density Functional Theory (DFT) : Optimize geometries and calculate binding energies for metal-ligand complexes.
  • Docking Studies : Predict interactions with biomolecules (e.g., ion channels) using software like AutoDock .

Methodological Guidance

Q. How to conduct a systematic review of this compound’s applications in coordination chemistry?

  • Answer :

Database Searches : Use SciFinder and Reaxys with keywords (e.g., “this compound,” “9-crown-3,” “tridentate ligand”).

Screening Criteria : Filter studies by relevance (e.g., experimental vs. theoretical) and quality (peer-reviewed journals).

Data Extraction : Compile stability constants, synthetic protocols, and spectroscopic data into a standardized table .

Q. What are best practices for documenting this compound in experimental protocols?

  • Answer : Include:

  • Synthetic Details : Reaction conditions (temperature, solvent), purification methods (distillation, chromatography).
  • Characterization Data : NMR shifts, MS peaks, and elemental analysis results.
  • Safety Information : Toxicity profiles (e.g., LD₅₀) and handling precautions (flammability, corrosivity) .

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Reactant of Route 1
1,4,7-Trioxonane
Reactant of Route 2
1,4,7-Trioxonane

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